4-Fluoro-3-iodo-1H-indazole

説明

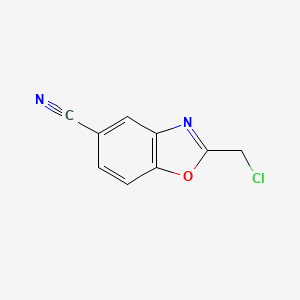

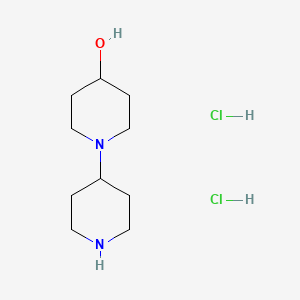

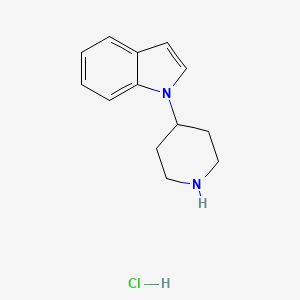

4-Fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H4FIN2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8 degrees Celsius . This compound has a molecular weight of 262.03 .

Synthesis Analysis

Indazole derivatives, including 4-Fluoro-3-iodo-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, 4-fluoro-1H-indazole can be further functionalized via nucleophilic aromatic substitution reactions .

Molecular Structure Analysis

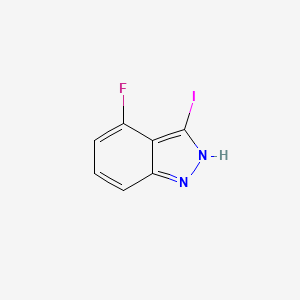

The molecular structure of 4-Fluoro-3-iodo-1H-indazole consists of a pyrazole ring fused to a benzene ring . The compound contains a fluoride substituent at the 4-position and an iodine substituent at the 3-position .

Chemical Reactions Analysis

Indazole derivatives, including 4-Fluoro-3-iodo-1H-indazole, can participate in various chemical reactions. For instance, they can coordinate to metal centers (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Physical And Chemical Properties Analysis

4-Fluoro-3-iodo-1H-indazole is a solid substance . It has a boiling point of 361.4 degrees Celsius at 760 mmHg .

科学的研究の応用

Medicinal Chemistry: Antihypertensive Agents

4-Fluoro-3-iodo-1H-indazole: is utilized in the development of antihypertensive drugs. Its indazole core is integral to compounds that regulate blood pressure. The structural motif of indazole is found in several marketed drugs, and its modifications can lead to new therapeutic agents .

Oncology: Anticancer Research

The compound’s potential as an anticancer agent is significant. It can be employed in synthesizing molecules that target cancer cells, inhibit tumor growth, or modulate pathways involved in cancer progression .

Neuropharmacology: Antidepressant and Anxiolytic Effects

Indazole derivatives, including 4-Fluoro-3-iodo-1H-indazole , are explored for their antidepressant and anxiolytic properties. They interact with central nervous system receptors and can influence neurotransmitter systems to alleviate symptoms of depression and anxiety .

Anti-inflammatory Applications

The anti-inflammatory properties of indazole compounds make them candidates for treating inflammatory diseases. They can inhibit enzymes or signaling molecules involved in the inflammatory response .

Antibacterial Agents

Research into indazole-based antibacterial agents is ongoing. These compounds can be designed to target bacterial cell components or processes, offering a new avenue for antibiotic development .

Photodynamic Therapy

4-Fluoro-3-iodo-1H-indazole: can be used to create photosensitizers for photodynamic therapy, a treatment method for certain types of cancer. The compound’s ability to coordinate to metal centers makes it suitable for forming complexes used in this therapy .

Safety and Hazards

The safety information for 4-Fluoro-3-iodo-1H-indazole indicates that it is a substance that requires caution during handling . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

将来の方向性

Indazole derivatives, including 4-Fluoro-3-iodo-1H-indazole, have shown a wide range of pharmacological activities, making them important heterocycles in drug molecules . Therefore, they have gained considerable attention in the field of medicinal chemistry . Future research directions may include the development of new synthetic methods for indazole derivatives, the exploration of their biological activities, and the design of new drugs based on these compounds .

作用機序

Target of Action

Indazole-containing heterocyclic compounds have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Mode of Action

Owing to the pyrazole moiety, 4-fluoro-1h-indazole can coordinate to metal center (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Biochemical Pathways

Indazole derivatives have been known to interact with various biochemical pathways related to their targets, such as the hiv protease pathway, serotonin pathway, aldol reductase pathway, and acetylcholinesterase pathway .

Result of Action

Based on the known applications of indazole derivatives, they may have potential antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

特性

IUPAC Name |

4-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFIFZHAAHFPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625983 | |

| Record name | 4-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-iodo-1H-indazole | |

CAS RN |

518990-32-4 | |

| Record name | 4-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one](/img/structure/B1322348.png)

![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)